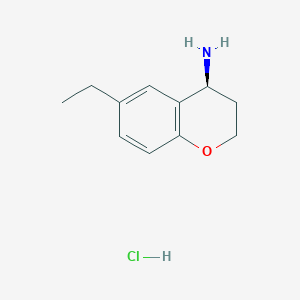

(4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

CAS No.: 1807938-65-3

Cat. No.: VC2866532

Molecular Formula: C11H16ClNO

Molecular Weight: 213.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807938-65-3 |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.7 g/mol |

| IUPAC Name | (4S)-6-ethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO.ClH/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11;/h3-4,7,10H,2,5-6,12H2,1H3;1H/t10-;/m0./s1 |

| Standard InChI Key | WBTUGJKFCHWBJM-PPHPATTJSA-N |

| Isomeric SMILES | CCC1=CC2=C(C=C1)OCC[C@@H]2N.Cl |

| SMILES | CCC1=CC2=C(C=C1)OCCC2N.Cl |

| Canonical SMILES | CCC1=CC2=C(C=C1)OCCC2N.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

(4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride features a benzopyran scaffold, which consists of a benzene ring fused to a heterocyclic pyran ring. The dihydro- prefix indicates that two hydrogen atoms have been added to the pyran ring, making it partially saturated. The compound has specific substituents and stereochemistry that define its unique properties:

-

A 6-ethyl group attached to the benzene portion of the chromane ring

-

A 4-amine group with S stereochemistry

-

A hydrochloride salt formation

Isomers and Related Compounds

(4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has an enantiomeric counterpart, the (4R)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS: 1807885-21-7), which possesses the opposite stereochemistry at the 4-position . This enantiomeric relationship is significant in pharmaceutical research, as enantiomers often exhibit different biological activities, pharmacokinetics, and safety profiles.

The family of compounds includes structurally similar variants such as (4S)-5-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine (CAS: 1018978-84-1) , which contains a fluoro substituent at position 5 instead of the ethyl group at position 6. Other related compounds include (4S)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS: 1807940-80-2) , which features two fluoro substituents.

These structural analogues form part of a larger chemical space of benzopyran derivatives that have been explored for various research applications. Comparative studies of these related compounds can provide valuable insights into structure-activity relationships and the impact of specific structural modifications on chemical and biological properties.

Classification and Chemical Family

(4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride belongs to several chemical classifications:

This classification system helps in understanding its chemical reactivity, potential biological activities, and structural relationships to other compounds. The compound's membership in these chemical families suggests certain chemical behavior and potential interaction patterns with biological systems.

As a chromane derivative, it shares structural similarities with natural flavonoids, which are known for their diverse biological activities including antioxidant, anti-inflammatory, and enzyme inhibitory properties. The presence of the primary amine group introduces basic characteristics and hydrogen-bonding capabilities that can influence interactions with biological macromolecules such as proteins and nucleic acids.

Applications and Research Context

Biological Activity

Research indicates that (4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride may exhibit antioxidant effects by scavenging free radicals. This property suggests potential applications in research related to oxidative stress and related conditions, which are implicated in various pathological states including inflammation, neurodegenerative diseases, and aging.

The antioxidant capacity of benzopyran derivatives often stems from their ability to donate hydrogen atoms or electrons to reactive oxygen species, thereby neutralizing these potentially harmful molecules. The specific structural features of (4S)-6-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, particularly its benzopyran core and amine functionality, may contribute to this antioxidant potential.

| Research Area | Potential Application | Rationale |

|---|---|---|

| Antioxidant Research | Free radical scavenging studies | Initial research indicates antioxidant properties |

| Enzyme Inhibition | Development of novel enzyme modulators | Structural similarity to known bioactive benzopyrans |

| Receptor Modulation | Investigation of stereoselective binding | Specific S-stereochemistry may confer selective binding |

| Pharmaceutical Development | Lead compound optimization | Serves as a scaffold for derivative synthesis |

| Structure-Activity Studies | Understanding functional group contributions | Part of a series of related compounds with varying substitutions |

The specific stereochemistry (4S) suggests that the compound's biological activity may be stereoselective, which is often important in drug development and research. This stereoselectivity could be crucial for specific receptor interactions and biological responses. Additionally, the compound may serve as a valuable tool in exploring the impact of specific structural modifications on biological activity, contributing to the broader understanding of structure-activity relationships in benzopyran derivatives.

The compound is typically supplied in small quantities appropriate for research purposes, with a typical purity of 95%. This commercial availability facilitates its use in various research applications, allowing scientists to explore its properties and potential applications without the need for complex in-house synthesis.

The suppliers typically provide accompanying documentation, including certificates of analysis (COA) and safety data sheets (SDS), which contain important information about purity, handling, and safety considerations. Some suppliers may also offer custom synthesis or larger quantities upon request for specialized research needs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume